Dasatinib Dimeric Impurity is a significant compound related to Dasatinib, a potent tyrosine kinase inhibitor primarily used in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia. This impurity arises during the synthesis and degradation processes of Dasatinib, making it essential for analytical studies and quality control in pharmaceutical applications. The compound is classified under impurities, specifically as an impurity reference material in pharmaceutical research.
Source: The compound is derived from various synthesis routes of Dasatinib, particularly during its manufacturing processes where multiple reaction pathways can lead to dimer formation.
Classification: Dasatinib Dimeric Impurity is categorized as an impurity and is commonly referenced in analytical chemistry for its role in understanding the stability and purity of Dasatinib formulations.
The synthesis of Dasatinib Dimeric Impurity typically involves several chemical reactions that can lead to the formation of dimeric structures. The primary methods include:
The synthesis process may utilize techniques such as High-Performance Liquid Chromatography (HPLC) for monitoring the formation and quantification of the impurity. Analytical methods are critical for identifying the retention times and confirming the presence of Dasatinib Dimeric Impurity alongside the parent compound.
The compound's CAS number is 910297-61-9, which uniquely identifies it in chemical databases and regulatory documents.
Dasatinib Dimeric Impurity can participate in various chemical reactions, particularly those involving nucleophilic attacks or electrophilic substitutions due to its functional groups.
The reactions include:
These reactions are typically analyzed using chromatographic techniques to ensure accurate identification and quantification.
Studies suggest that impurities like Dasatinib Dimeric Impurity could potentially affect the pharmacodynamics and pharmacokinetics of the parent drug, impacting efficacy and safety profiles.
Relevant data for these properties are crucial for ensuring quality control during pharmaceutical manufacturing processes.
Dasatinib Dimeric Impurity serves several scientific purposes:
Dasatinib (C₂₂H₂₆ClN₇O₂S; MW 488.0 g/mol) is a second-generation tyrosine kinase inhibitor (TKI) that targets BCR-ABL, SRC-family kinases, and multiple receptor kinases. It binds both active and inactive conformations of BCR-ABL, exhibiting 325-fold greater potency than imatinib against chronic myeloid leukemia (CML) cells. This enables inhibition of 18 out of 19 imatinib-resistant BCR-ABL mutations (excluding T315I). Clinically, it achieves faster and deeper molecular responses in chronic-phase CML, with 5-year survival rates exceeding 90% in newly diagnosed patients. Dasatinib is approved for chronic, accelerated, or blast-phase Philadelphia chromosome-positive (Ph+) CML and acute lymphoblastic leukemia (ALL), significantly extending progression-free survival even in advanced disease stages [2] [5].
Table 1: Key Pharmacological Properties of Dasatinib
Property | Detail |
---|---|
Molecular Formula | C₂₂H₂₆ClN₇O₂S |
Primary Targets | BCR-ABL, SRC kinases, c-KIT, PDGFR, EPHA2 |
Mutational Coverage | 18/19 imatinib-resistant BCR-ABL mutations (excludes T315I) |
Clinical Indications | Ph+ CML (all phases), Ph+ ALL |
Unique Mechanism | Binds active/inactive BCR-ABL conformations; immunomodulatory effects |
International regulatory frameworks mandate strict control of impurities in TKIs like dasatinib. The ICH Q3A(R2) and Q3B(R2) guidelines classify impurities into three categories: Organic impurities (process- and degradation-related), inorganic impurities, and residual solvents. For known potent compounds like dasatinib, identification thresholds are set at 0.1% and qualification thresholds at 0.15%. Regulatory agencies require:
Table 2: ICH Impurity Classification and Thresholds for Dasatinib
Impurity Type | Identification Threshold | Qualification Threshold | Control Measures |
---|---|---|---|
Ordinary Impurities | 0.10% | 0.15% | HPLC-MS monitoring; reference standards |
Potent Impurities | 0.05% | 0.10% | Genotoxicity screening; process optimization |
Dimeric Impurities | 0.10% | Case-specific | Structural characterization; stability testing |
Dimeric impurities arise from covalent linkages between two dasatinib molecules during synthesis or storage. The dasatinib dimeric impurity (CAS 910297-61-9; C₃₆H₃₄Cl₂N₁₂O₂S₂; MW 801.77 g/mol) is a high-priority organic impurity due to:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0